molecular formula C22H18N2OS2 B2991211 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 478033-59-9

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No. B2991211
CAS RN: 478033-59-9
M. Wt: 390.52
InChI Key: XZRYVQZZZLWTIZ-UHFFFAOYSA-N
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Description

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C22H18N2OS2 and its molecular weight is 390.52. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential

  • Antioxidant, Analgesic, and Anti-Inflammatory Actions : Derivatives of 1,3,4-oxadiazole, including related compounds, have been computationally and pharmacologically evaluated for their antioxidant, analgesic, and anti-inflammatory potential (Faheem, 2018).

Antitubercular Properties

  • Activity Against Mycobacterium tuberculosis : Certain 1,3,4-oxadiazoles have shown outstanding in vitro activity against multiple strains of M. tuberculosis, suggesting their potential as antitubercular agents (Karabanovich et al., 2016).

Antibacterial and Antioxidant Activities

  • Activity Against Bacterial Strains : 4,5-Dihydro-1,3,4-oxadiazole-2-thiones derivatives have shown significant antibacterial and potent antioxidant activities against specific bacterial strains (Karanth et al., 2019).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Some 1,3,4-oxadiazole derivatives have been evaluated for their ability to inhibit corrosion in mild steel, indicating their potential application in materials science (Ammal et al., 2018).

Antimicrobial Activities

  • Antimicrobial Properties : Various 1,3,4-oxadiazole derivatives have demonstrated antimicrobial activities against diverse bacterial and fungal strains (Kaneria et al., 2016).

Anticancer Potential

  • Cytotoxic Effects on Cancer Cells : Some 1,3,4-oxadiazole derivatives have shown potent anticancer properties, inducing apoptosis and inhibiting key proteins in cancer cell lines (Altıntop et al., 2018).

Crystal Structure and Biological Studies

  • Structural Analysis and Biological Insights : The crystal structure and biological implications of similar compounds have been studied, contributing to our understanding of their properties and potential applications (Fun et al., 2011).

Synthesis and Anticancer Evaluation

  • Synthesis and Evaluation for Cancer Treatment : The synthesis and in vitro anticancer evaluation of derivatives have been explored, with some showing significant activity against specific cancer cell lines (Salahuddin et al., 2014).

properties

IUPAC Name

2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c1-14-6-8-15(9-7-14)13-26-22-24-23-21(25-22)19-12-17-11-10-16-4-2-3-5-18(16)20(17)27-19/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRYVQZZZLWTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC4=C(S3)C5=CC=CC=C5CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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